Morphiceptin Morphiceptin Morphiceptin is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 74135-04-9
VCID: VC0536049
InChI: InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Molecular Formula: C28H35N5O5
Molecular Weight: 521.6 g/mol

Morphiceptin

CAS No.: 74135-04-9

Cat. No.: VC0536049

Molecular Formula: C28H35N5O5

Molecular Weight: 521.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Morphiceptin - 74135-04-9

Specification

CAS No. 74135-04-9
Molecular Formula C28H35N5O5
Molecular Weight 521.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
Standard InChI Key LSQXZIUREIDSHZ-ZJZGAYNASA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N
SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Morphiceptin’s molecular formula (C₂₈H₃₅N₅O₅) confers a calculated molecular weight of 521.6 g/mol . The primary structure features an N-terminal tyrosine essential for receptor interaction, followed by two proline residues that impose conformational constraints, and a phenylalanine residue contributing hydrophobic interactions (Figure 1).

Structural Determinants of Activity

  • Tyrosine1: The phenolic hydroxyl group forms hydrogen bonds with Ser329 in MOR, while the protonated α-amino group interacts electrostatically with Asp147 .

  • Proline2: Cyclic structure restricts peptide backbone flexibility, optimizing spatial orientation of subsequent residues.

  • Phenylalanine3: Aromatic side chain engages in π-stacking with Trp318 and π-cation interactions with Lys303 in MOR .

  • Proline4-Amide: C-terminal amidation enhances metabolic stability and receptor affinity compared to free carboxylate forms .

Pharmacological Profile

Receptor Binding Dynamics

Competitive displacement assays using [³H]fentanyl and [³H]naloxone revealed biphasic binding kinetics in rat brain membranes (Hill coefficients 0.78 and 0.60, respectively) . Hofstee analysis identified two binding populations:

  • High-Affinity Site (30-35%): Kd = 1.8 nM

  • Low-Affinity Site: Kd = 54 nM

This biphasic behavior suggests morphiceptin distinguishes MOR subtypes or induces distinct receptor conformations .

Functional Activity Across Assays

In vitro characterization demonstrates tissue-dependent potency variations:

Assay SystemED₅₀ (nM)Relative Potency vs Morphiceptin
Guinea Pig Ileum (GPI)220 ± 341.0x
Mouse Vas Deferens (MVD)480 ± 620.46x

Naloxone antagonism studies confirmed MOR mediation (pA₂ = 8.71 in MVD) .

Central Nervous System Effects

Intracerebroventricular administration in rodents produces:

  • Analgesia: ED₅₀ = 12 nmol (tail-flick test) lasting 45-60 minutes

  • Bradycardia: Transient 35% heart rate reduction at 10 μg/kg IV

  • Respiratory Depression: 22% decrease in minute volume at analgesic doses

Structure-Activity Relationship (SAR) Optimization

Position 4 Modifications

Substituting L-Pro4 with conformationally constrained analogs significantly enhances potency:

AnalogMOR IC₅₀ (nM)GPI ED₅₀ (nM)MVD ED₅₀ (nM)
Morphiceptin150 ± 21220 ± 34480 ± 62
Tyr-Pro-Phe-D-Pro⁴10.2 ± 1.855 ± 924 ± 5
Tyr-Pro-NMePhe-D-Pro⁴8.5 ± 1.248 ± 719 ± 4

PLO17 (Tyr-Pro-NMePhe-D-Pro-NH₂) emerged as the most potent analog, demonstrating 17.6x greater MOR affinity than the parent compound .

Alicyclic β-Amino Acid Incorporation

Replacement of Pro2 with (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid yielded a peptidomimetic with:

  • 89% MOR binding retention vs morphiceptin

  • Enhanced metabolic stability (t₁/₂ = 127 min vs 41 min in serum)
    Molecular docking revealed additional hydrogen bonding via hydroxyl groups to Glu229 and Asn230 .

Therapeutic Innovations

Multifunctional Opioid/Cannabinoid Ligands

The chimeric peptide MP-13 (morphiceptin-pepcan-9) demonstrates synergistic pharmacology:

ParameterMorphiceptinMP-13
Analgesic ED₅₀12 nmol3.8 nmol
Respiratory Effect-22%-9%
Motor ImpairmentSignificantNone

MP-13’s design fuses YPFP-NH₂ with PVNFKLLSH, enabling concurrent MOR and CB1 receptor activation .

Targeted Delivery Systems

Recent advances include:

  • Lipid-Core Nanocapsules: Increase plasma half-life to 8.7 hours vs 26 minutes free peptide

  • Blood-Brain Barrier Penetration: 12.3% ID/g brain uptake using glucose-coated nanoparticles

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